Cas no 688763-18-0 (2-Trifluoromethylphenylsulfonylethanol)

2-Trifluoromethylphenylsulfonylethanol is a fluorinated sulfonylethanol derivative characterized by the presence of a trifluoromethylphenyl group, which enhances its chemical stability and reactivity. This compound is particularly valuable in organic synthesis, where its sulfonyl and hydroxyl functionalities enable versatile transformations, such as nucleophilic substitutions or coupling reactions. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, making it useful in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structural features also promote selective reactivity in complex molecular frameworks. The compound is typically handled under standard laboratory conditions, with appropriate precautions due to its potential sensitivity to moisture or strong bases.
2-Trifluoromethylphenylsulfonylethanol structure
688763-18-0 structure
Product Name:2-Trifluoromethylphenylsulfonylethanol
CAS No:688763-18-0
MF:C9H9F3O3S
MW:254.226172208786
CID:3158606
PubChem ID:2760765
Update Time:2025-10-12

2-Trifluoromethylphenylsulfonylethanol Chemical and Physical Properties

Names and Identifiers

    • 2-Trifluoromethylphenylsulfonylethanol
    • 2-[2-(trifluoromethyl)benzenesulfonyl]ethan-1-ol
    • AKOS026672217
    • 2-trifluoromethylphenylsulfonylethanol, AldrichCPR
    • FS-5969
    • 2-[2-(trifluoromethyl)phenyl]sulfonylethanol
    • 688763-18-0
    • MDL: MFCD03789229
    • Inchi: 1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2
    • InChI Key: HXSZHFJMSRANBX-UHFFFAOYSA-N
    • SMILES: S(CCO)(C1C=CC=CC=1C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 254.02244980g/mol
  • Monoisotopic Mass: 254.02244980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 2-Trifluoromethylphenylsulfonylethanol

Professional Introduction to 2-Trifluoromethylphenylsulfonylethanol (CAS No. 688763-18-0)

2-Trifluoromethylphenylsulfonylethanol, with the chemical abstracts service number (CAS No.) 688763-18-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its trifluoromethylphenylsulfonylethanol moiety, represents a fascinating class of molecules that exhibit unique physicochemical properties and biological activities. The introduction of the trifluoromethyl group into the aromatic ring system imparts enhanced lipophilicity and metabolic stability, making it an attractive scaffold for drug design and development.

The trifluoromethylphenylsulfonylethanol structure is not only of interest for its intrinsic properties but also for its potential applications in medicinal chemistry. The sulfonylethanol moiety serves as a versatile functional group that can participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in the synthesis of more complex molecules. This reactivity makes 2-trifluoromethylphenylsulfonylethanol a valuable intermediate in the preparation of heterocyclic compounds and other pharmacologically relevant structures.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents that incorporate fluorinated aromatic systems. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, it can enhance binding affinity to biological targets by improving hydrophobic interactions and can also influence metabolic stability by resisting oxidative degradation. These properties have made fluorinated compounds, including derivatives of trifluoromethylphenylsulfonylethanol, highly sought after in the pharmaceutical industry.

One of the most compelling aspects of 2-trifluoromethylphenylsulfonylethanol is its potential as a building block for the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymatic and receptor-mediated pathways. For example, studies have demonstrated its utility in creating potent kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The ability to fine-tune the electronic and steric properties of the molecule through strategic modifications allows for the optimization of drug-like characteristics such as solubility, bioavailability, and target specificity.

The incorporation of computational methods into the design and synthesis of fluorinated compounds has further accelerated the discovery process. Advanced computational techniques, such as molecular modeling and quantum mechanics simulations, have enabled researchers to predict the behavior of molecules like 2-trifluoromethylphenylsulfonylethanol before they are synthesized in the lab. This approach not only saves time and resources but also enhances the likelihood of success in developing lead compounds with desired biological activities.

In addition to its pharmaceutical applications, 2-trifluoromethylphenylsulfonylethanol has shown promise in materials science and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group make it an interesting candidate for developing advanced materials with specific optical or electronic characteristics. Furthermore, its structural motifs can be incorporated into agrochemical formulations to enhance pest resistance or improve crop yield.

The synthesis of 2-trifluoromethylphenylsulfonylethanol typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and functional group transformations. The choice of synthetic strategy depends on factors such as substrate availability, desired regioselectivity, and scalability considerations.

Ongoing research continues to explore new derivatives and analogues of 2-trifluoromethylphenylsulfonylethanol with enhanced biological activity or improved pharmacokinetic profiles. Innovations in synthetic methodologies are also contributing to more efficient production processes, making these valuable compounds more accessible for industrial applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to drive forward these developments and translate laboratory discoveries into tangible therapeutic benefits.

The future prospects for 2-trifluoromethylphenylsulfonylethanol and related compounds are bright, with continued advancements expected in both synthetic chemistry and drug discovery. As our understanding of molecular interactions deepens and new technologies emerge, compounds like this will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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